REACTION_CXSMILES
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Cl[C:2]1[CH:15]=[CH:14][C:13]2[S:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[NH:5][C:4]=2[CH:3]=1.[Cu][C:17]#[N:18]>CN1CCCC1=O>[C:17]([C:2]1[CH:15]=[CH:14][C:13]2[S:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[NH:5][C:4]=2[CH:3]=1)#[N:18]
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Name
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|
Quantity
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70.12 g
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Type
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reactant
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Smiles
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ClC1=CC=2NC3=CC=CC=C3SC2C=C1
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Name
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copper (I) cyanide
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Quantity
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32.24 g
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Type
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reactant
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Smiles
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[Cu]C#N
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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were heated
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Type
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TEMPERATURE
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Details
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at reflux for 23 hours
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Duration
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23 h
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Type
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CUSTOM
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Details
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The reaction mixture was then quenched with water (900 ml) and sodium cyanide (29.4 g)
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Type
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ADDITION
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Details
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added
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Type
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TEMPERATURE
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Details
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After heating the mixture to 30°-40° C. the black gummy product
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Type
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EXTRACTION
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Details
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was extracted with ethyl acetate (3×250 ml)
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Type
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WASH
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Details
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The combined ethyl acetate layers were then washed with water (2×300 ml)
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Type
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CUSTOM
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Details
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formed durng each wash
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Type
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CUSTOM
|
Details
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Then, after drying
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Type
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CUSTOM
|
Details
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the solution and subsequent rotary evaporation
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=2NC3=CC=CC=C3SC2C=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |